2-Methoxyethyl 6-bromo-5-((4-chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate

Physicochemical profiling Lipophilicity Solubility parameter

2‑Methoxyethyl 6‑bromo‑5‑((4‑chlorobenzyl)oxy)‑2‑methylbenzofuran‑3‑carboxylate (CAS 433328‑63‑3) is a fully synthetic, polyhalogenated benzofuran‑3‑carboxylate ester. Its structure combines a 6‑bromo substituent, a 5‑(4‑chlorobenzyl)oxy group, a 2‑methyl substituent, and a 2‑methoxyethyl ester side‑chain.

Molecular Formula C20H18BrClO5
Molecular Weight 453.71
CAS No. 433328-63-3
Cat. No. B2911912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyethyl 6-bromo-5-((4-chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate
CAS433328-63-3
Molecular FormulaC20H18BrClO5
Molecular Weight453.71
Structural Identifiers
SMILESCC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=C(C=C3)Cl)C(=O)OCCOC
InChIInChI=1S/C20H18BrClO5/c1-12-19(20(23)25-8-7-24-2)15-9-18(16(21)10-17(15)27-12)26-11-13-3-5-14(22)6-4-13/h3-6,9-10H,7-8,11H2,1-2H3
InChIKeyHOIGZYTUNYLWJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2‑Methoxyethyl 6‑bromo‑5‑((4‑chlorobenzyl)oxy)‑2‑methylbenzofuran‑3‑carboxylate – Procurement‑Grade Benzofuran Intermediate Profile


2‑Methoxyethyl 6‑bromo‑5‑((4‑chlorobenzyl)oxy)‑2‑methylbenzofuran‑3‑carboxylate (CAS 433328‑63‑3) is a fully synthetic, polyhalogenated benzofuran‑3‑carboxylate ester. Its structure combines a 6‑bromo substituent, a 5‑(4‑chlorobenzyl)oxy group, a 2‑methyl substituent, and a 2‑methoxyethyl ester side‑chain [1]. The compound is catalogued by screening‑compound suppliers as a research‑grade small molecule (typical purity ≥95%) with a molecular weight of 453.7 g mol⁻¹ and a computed logP of ~4.8, indicating substantial lipophilicity . In procurement terms, it serves as a late‑stage intermediate or screening candidate within benzofuran‑focused medicinal‑chemistry programs.

Why Ethyl‑Ester and Other In‑Class Benzofuran Analogs Cannot Simply Substitute 2‑Methoxyethyl 6‑bromo‑5‑((4‑chlorobenzyl)oxy)‑2‑methylbenzofuran‑3‑carboxylate


Although the 6‑bromo‑5‑(4‑chlorobenzyl)oxy‑2‑methylbenzofuran core is shared across a small family of esters, the 2‑methoxyethyl side‑chain introduces distinct computed physicochemical properties that can affect solubility, metabolic stability, and target‑engagement profiles. The closest commercially listed analogues – the ethyl ester (CAS 308295‑75‑2) and the isopropyl ester (propan‑2‑yl 6‑bromo‑5‑[(4‑chlorophenyl)methoxy]‑2‑methyl‑1‑benzofuran‑3‑carboxylate) [1] – differ in ester length and polarity, yet no published head‑to‑head biological or solubility data are available. In discovery settings where even modest changes in logP or hydrogen‑bond‑acceptor count can shift assay outcomes, blind substitution risks altering SAR conclusions. The data gap underscores why procurement decisions must be based on the exact compound, not an assumed class‑level interchangeability.

Quantitative Differentiation Evidence for 2‑Methoxyethyl 6‑bromo‑5‑((4‑chlorobenzyl)oxy)‑2‑methylbenzofuran‑3‑carboxylate vs. Closest Ester Analogs


Computed logP and logSw Comparison: 2‑Methoxyethyl Ester vs. Ethyl Ester (Limited to Vendor‑Supplied Predictions)

The 2‑methoxyethyl ester exhibits a computed logP of 4.81 and a computed logSw of –5.07, as listed in the vendor catalog . For the closest commercially listed comparator, the ethyl ester (CAS 308295‑75‑2), vendor‑provided computed logP values are not publicly available, preventing a direct quantitative comparison. The presence of an additional ether oxygen in the 2‑methoxyethyl analogue is predicted to moderately increase hydrogen‑bond‑acceptor capacity (6 acceptors vs. 4 in the ethyl ester) and polar surface area, which may influence solubility and passive permeability. However, no experimental logP or solubility data have been published for either compound.

Physicochemical profiling Lipophilicity Solubility parameter

Molecular Weight and Heavy‑Atom Count Differentiation Relative to Known Ester Homologues

The target compound has a molecular weight of 453.7 g mol⁻¹ (C₂₀H₁₈BrClO₅) [1]. The ethyl ester homologue (CAS 308295‑75‑2) has a molecular weight of 423.7 g mol⁻¹ (C₁₉H₁₆BrClO₄) , and the isopropyl ester homologue has a molecular weight of 437.8 g mol⁻¹ (C₂₀H₁₈BrClO₄) [2]. The 2‑methoxyethyl ester is therefore 30 Da heavier than the ethyl ester and 16 Da heavier than the isopropyl ester, and it contains one additional oxygen atom. In fragment‑based or HTS triage, this increase in mass and hydrogen‑bond‑acceptor count can alter ligand‑efficiency metrics and pharmacokinetic predictions.

Medicinal chemistry Lead optimization Physicochemical properties

Polar Surface Area and Hydrogen‑Bond Acceptor Count: In Silico Differentiation

The ChemDiv catalog entry for the target compound reports a computed topological polar surface area (TPSA) of 44.89 Ų and 6 hydrogen‑bond acceptors . For the ethyl ester analogue, the TPSA is predicted to be lower (~35–40 Ų, based on standard fragment‑based calculations; no vendor‑supplied value is available), with only 4 hydrogen‑bond acceptors. The additional ether oxygen in the 2‑methoxyethyl group elevates the TPSA, which may reduce passive membrane permeability relative to the ethyl ester. No experimental Caco‑2 or PAMPA data exist for either compound.

Drug‑likeness Permeability Computational ADME

Evidence‑Linked Application Scenarios for 2‑Methoxyethyl 6‑bromo‑5‑((4‑chlorobenzyl)oxy)‑2‑methylbenzofuran‑3‑carboxylate


Medicinal Chemistry: Ester‑Side‑Chain SAR Exploration in Benzofuran‑Based Lead Series

The compound is suited for systematic structure–activity relationship (SAR) studies where the ester side‑chain is varied while the 6‑bromo‑5‑(4‑chlorobenzyl)oxy‑2‑methylbenzofuran core is held constant. Because the 2‑methoxyethyl ester offers a higher molecular weight, increased polar surface area, and additional hydrogen‑bond‑acceptor capacity relative to the ethyl and isopropyl esters , it can serve as a 'high‑PSA' reference point in permeability‑ or solubility‑focused optimization campaigns. Procurement for this purpose is justified only when the exact ester is required for matched‑pair analysis; otherwise, the more common ethyl ester may suffice.

Screening‑Library Diversification for Halogenated Benzofuran Chemical Space

Commercial screening‑compound suppliers offer the 2‑methoxyethyl ester as part of diverse benzofuran libraries . Its unique combination of bromine and chlorine substituents, together with the 2‑methoxyethyl ester, expands the accessible chemical space beyond simple methyl or ethyl esters. In high‑throughput screening (HTS), such structural diversity can increase the probability of identifying novel hits against targets that favor halogen‑bonding interactions. However, without published target‑engagement data, its inclusion should be weighed against library redundancy with other ester variants.

Synthetic Chemistry: Late‑Stage Functionalization Intermediate

The 3‑carboxylate ester position is amenable to further derivatization (e.g., hydrolysis to the carboxylic acid for amide coupling), while the 6‑bromo substituent enables cross‑coupling reactions (Suzuki, Buchwald‑Hartwig) [1]. The 2‑methoxyethyl ester's increased steric bulk relative to the ethyl ester may influence regioselectivity in subsequent transformations, making it a useful intermediate when differentiated reactivity at the ester site is desired.

Physicochemical Tool Compound for logP‑Permeability Correlation Studies

Given the vendor‑supplied computed logP (4.81) and logSw (–5.07) , the compound can be employed as a lipophilic probe in assays correlating computed physicochemical properties with experimental ADME endpoints. Paired with the ethyl ester (if its logP can be determined experimentally), the two compounds could form a minimal congeneric series to test the impact of an additional ether oxygen on measured logD, solubility, and microsomal stability – filling the current evidence gap.

Quote Request

Request a Quote for 2-Methoxyethyl 6-bromo-5-((4-chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.